molecular formula C16H14N2OS B2473195 1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478079-43-5

1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2473195
CAS No.: 478079-43-5
M. Wt: 282.36
InChI Key: AFBYYHWKKKITTJ-UHFFFAOYSA-N
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Description

1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone is a complex organic compound that belongs to the class of thienoquinolines. Thienoquinolines are known for their diverse biological activities and are significant in medicinal chemistry due to their potential therapeutic applications . This compound features a pyrrolidine ring fused to a thienoquinoline core, making it a unique structure with promising pharmacological properties.

Preparation Methods

The synthesis of 1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone typically involves a multi-component reaction. One efficient method includes the use of readily available starting materials in a sequential multi-component reaction. The reaction is carried out in dimethylformamide (DMF) at room temperature, yielding the product with excellent efficiency (85-95%) within a short reaction time (25-30 minutes) . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct pharmacological properties and make it a valuable compound for various applications.

Properties

IUPAC Name

pyrrolidin-1-yl(thieno[2,3-b]quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(18-7-3-4-8-18)14-10-12-9-11-5-1-2-6-13(11)17-15(12)20-14/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYYHWKKKITTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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